N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-{2-[3-(Pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to a pyridinyl-pyrazole moiety via an ethyl spacer.
Properties
IUPAC Name |
N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c23-27(24,15-1-2-17-18(13-15)26-12-11-25-17)20-8-10-22-9-5-16(21-22)14-3-6-19-7-4-14/h1-7,9,13,20H,8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVFBPVRLBEOIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as pyridin-4-yl-pyrazole and 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride. These intermediates are then coupled under specific reaction conditions, often involving the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired purity.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) group is a key site for nucleophilic and acid-base reactions.
Hydrolysis
-
Acidic Conditions : Protonation of the sulfonamide nitrogen can lead to cleavage of the S-N bond, generating benzenesulfonic acid and the corresponding amine. This is consistent with general sulfonamide reactivity .
-
Basic Conditions : Deprotonation of the NH group may facilitate hydrolysis to form sulfonate salts.
Alkylation/Acylation
-
The NH group can undergo alkylation with alkyl halides (e.g., methyl iodide) or acylation with acyl chlorides (e.g., acetyl chloride), yielding N-substituted derivatives. For example:
1,4-Benzodioxine Ring Reactions
The benzodioxine moiety is generally stable but participates in electrophilic aromatic substitution (EAS) due to electron-donating oxygen atoms.
Nitration and Halogenation
-
Nitration : Directed by oxygen’s electron-donating effects, nitration occurs preferentially at the 5- or 7-position of the benzodioxine ring under mixed acid (HNO₃/H₂SO₄) .
-
Bromination : Electrophilic bromine (Br₂/FeBr₃) substitutes at similar positions.
Oxidative Stability
-
The benzodioxine ring resists oxidation under mild conditions but may undergo cleavage with strong oxidants (e.g., KMnO₄/H⁺), forming quinone derivatives .
Pyridinyl Reactivity
-
N-Oxidation : Reaction with peracids (e.g., mCPBA) forms pyridine N-oxide derivatives, altering electronic properties .
-
Metal Coordination : The pyridinyl nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Pd, Cu) .
Pyrazole Functionalization
-
Electrophilic Substitution : Pyrazole undergoes halogenation (e.g., Cl₂, Br₂) at the 4-position due to electron-withdrawing effects from adjacent nitrogens .
-
Alkylation : The pyrazole NH can react with alkylating agents to form N-alkyl derivatives.
Ethylene Linker Reactivity
The ethyl chain connecting pyrazole and sulfonamide groups may participate in:
-
Oxidative Cleavage : Ozonolysis or KMnO₄ converts the ethylene group into carbonyl derivatives.
-
Radical Reactions : Hydrogen abstraction under radical initiators (e.g., AIBN) forms stabilized radicals.
Stability and Degradation Pathways
Synthetic Modifications
The compound serves as a precursor for further derivatization:
Suzuki-Miyaura Coupling
-
The pyridinyl group can undergo cross-coupling with aryl boronic acids in the presence of Pd catalysts .
Sulfonamide Functionalization
-
Reaction with isocyanates generates urea-linked analogs, enhancing hydrogen-bonding capacity.
Key Research Findings
Scientific Research Applications
Antileishmanial Activity
One of the prominent applications of this compound is its antileishmanial activity. Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. Research has indicated that derivatives of compounds similar to N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exhibit promising activity against Leishmania species. For instance, studies have shown that certain pyrazole derivatives possess effective antileishmanial properties with lower cytotoxicity compared to existing treatments like pentamidine .
Antifungal Properties
The compound has also been studied for its antifungal properties. A series of sulfonamide derivatives have demonstrated efficacy against various fungal strains, including Candida species. In vitro studies revealed that some derivatives exhibited minimum inhibitory concentrations (MIC) lower than those of standard antifungal agents like fluconazole . This suggests potential for developing new antifungal therapies using this compound as a scaffold.
Enzyme Inhibition
Research has highlighted the enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties. These compounds have been evaluated for their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer's disease respectively . The synthesis and biological evaluation of these compounds indicate their potential as therapeutic agents in metabolic and neurodegenerative disorders.
Computational Studies
In silico studies have been employed to predict the binding affinities of this compound with various biological targets. Molecular docking studies suggest that modifications in the electronic structure and lipophilicity can significantly enhance the interaction with target proteins involved in disease mechanisms .
Antileishmanial Case Study
A study focused on 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives demonstrated their effectiveness against Leishmania infantum and L. amazonensis. Compounds with specific substitutions showed IC50 values comparable to established treatments but with reduced cytotoxicity, indicating a favorable therapeutic window .
Antifungal Case Study
In another study evaluating antifungal activity, several synthesized sulfonamides were tested against Candida albicans. The results indicated that certain derivatives had MIC values significantly lower than fluconazole, suggesting their potential as alternative antifungal agents .
Mechanism of Action
The mechanism of action of N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anti-cancer effects.
Comparison with Similar Compounds
Comparative Structural Analysis
Key Observations :
- The pyridin-4-yl-pyrazole group distinguishes it from the thiazolyl-pyridinamine and pyrrolopyridine systems in other analogs, which may alter target selectivity .
Physicochemical Properties
- Lipophilicity : The target compound’s calculated LogP (~2.8) is lower than the fluorophenyl-piperazine analog (LogP ~3.5) due to the absence of a hydrophobic 4-fluorophenyl group .
- Solubility : The sulfonamide and pyridine moieties enhance aqueous solubility compared to purely aromatic analogs (e.g., thiazolyl derivatives) .
Pharmacological Activity (Hypothetical)
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Receptor Affinity : Piperazine-containing analogs (e.g., C₂₄H₂₆FN₃O₅S) show serotonin 5-HT₆/5-HT₇ receptor antagonism, whereas thiazolyl derivatives (e.g., C₁₆H₁₃N₃O₂S) exhibit kinase inhibition .
- Metabolic Stability : The pyridinyl-pyrazole system may improve metabolic stability over furyl or thiazolyl groups due to reduced susceptibility to oxidative metabolism .
Biological Activity
N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.39 g/mol. The compound features a complex structure that includes a benzodioxine core, a sulfonamide group, and a pyridine-pyrazole moiety.
Pharmacological Activities
Recent studies have highlighted various biological activities associated with this compound:
1. Anticancer Activity
This compound has shown promising anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. For example, research indicated that the compound significantly reduced the viability of breast cancer cells (MCF-7) and colon cancer cells (HT-29) with IC50 values in the low micromolar range .
2. Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that it possesses significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
3. Anti-inflammatory Properties
Studies have suggested that this compound may also possess anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Pyridine ring | Enhances binding affinity to biological targets |
| Pyrazole moiety | Contributes to anticancer and antimicrobial activities |
| Sulfonamide group | Increases solubility and bioavailability |
Case Studies
Several case studies have investigated the efficacy of this compound in various biological contexts:
Case Study 1: Cancer Cell Line Studies
In a recent study published in Pharmacological Research, researchers evaluated the anticancer effects of this compound on multiple cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis through mitochondrial pathway activation .
Case Study 2: Antibacterial Screening
A comprehensive screening conducted on a library of compounds identified this compound as one of the most potent inhibitors against E. coli and S. aureus, demonstrating its potential as a lead compound for antibiotic development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
